molecular formula C20H24N2O4 B248496 [4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B248496
M. Wt: 356.4 g/mol
InChI Key: WCJIPBWRGMNKGY-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a hydroxy-dimethoxybenzyl group and a phenylmethanone group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the hydroxy-dimethoxybenzyl intermediate. This intermediate can be synthesized from 4-hydroxy-3,5-dimethoxybenzaldehyde through a series of reactions including reduction and protection steps . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the phenylmethanone group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine

In medicine, 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is unique due to the presence of both the piperazine ring and the phenylmethanone group. This combination of functional groups provides distinct chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H24N2O4/c1-25-17-12-15(13-18(26-2)19(17)23)14-21-8-10-22(11-9-21)20(24)16-6-4-3-5-7-16/h3-7,12-13,23H,8-11,14H2,1-2H3

InChI Key

WCJIPBWRGMNKGY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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